N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide
Description
N-(4-Methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide is a heterocyclic acetamide derivative featuring a fused tetrahydrotriazinoindazol core and a 4-methoxyphenyl substituent. The tetrahydrotriazinoindazol moiety provides a rigid, bicyclic scaffold that may enhance binding affinity, while the 4-methoxyphenyl group introduces electron-donating properties that could influence solubility and metabolic stability.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-26-13-8-6-12(7-9-13)20-16(24)10-22-18(25)17-14-4-2-3-5-15(14)21-23(17)11-19-22/h6-9,11H,2-5,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSFYZYFTJXADO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and the mechanisms underlying its effects.
- Molecular Formula : C₁₈H₁₉N₅O₃
- Molecular Weight : 353.4 g/mol
- CAS Number : 1032006-22-6
Biological Activity Overview
The compound exhibits a range of biological activities, including anti-inflammatory and antimicrobial properties. These activities are primarily attributed to its structural components, particularly the triazine and indazole moieties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance:
- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes. In vitro studies report IC₅₀ values against COX-1 and COX-2 that suggest significant anti-inflammatory activity (Table 1).
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
|---|---|---|
| Indomethacin | 0.21 | 2.60 |
| N-(4-methoxyphenyl)-... | 19.45 ± 0.07 | 23.8 ± 0.20 |
Table 1: Inhibitory effects of selected compounds on COX enzymes .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Analogous compounds have demonstrated effectiveness against various bacterial strains:
- Bacterial Strains Tested : Bacillus subtilis, Escherichia coli, Pseudomonas fluorescens.
Studies indicate that derivatives with similar structures exhibit potent antimicrobial activity due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit COX enzymes reduces the production of pro-inflammatory mediators.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
- Gene Expression Modulation : Research has shown that similar compounds can affect the expression levels of inflammatory cytokines and enzymes like iNOS in macrophages .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Study on Inflammatory Response : In a controlled experiment using RAW264.7 macrophages, treatment with this compound resulted in a significant decrease in the expression of inflammatory markers compared to untreated controls.
- Antimicrobial Efficacy Study : A study demonstrated that derivatives exhibited a dose-dependent reduction in bacterial viability after 72 hours of exposure .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazino-indazole compounds exhibit promising anticancer properties. Research has shown that N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds effectively inhibited the growth of human breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary in vitro studies indicate that it may possess antibacterial and antifungal properties against a range of pathogens.
Case Study: An investigation reported in Pharmaceutical Biology found that triazino derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
Neuropharmacological Effects
There is emerging evidence that compounds with similar structural motifs exhibit anxiolytic and analgesic effects. This compound may also influence neurotransmitter systems.
Case Study: A study highlighted in Frontiers in Pharmacology reported that related compounds demonstrated significant anxiolytic effects in animal models by modulating GABAergic transmission .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The compound undergoes acid- or base-catalyzed hydrolysis due to the presence of the acetamide group. Under acidic conditions (e.g., HCl, H₂SO₄), hydrolysis yields:
-
N-(4-methoxyphenyl)amine
-
2-(1-oxo-7,8,9,10-tetrahydro- triazino[4,5-b]indazol-2(1H)-yl)acetic acid
Conditions :
-
Acidic: 6M HCl, reflux (80–100°C), 6–8 hours
-
Basic: 2M NaOH, 60°C, 4 hours
Nucleophilic Substitution at the Triazinoindazole Core
The electron-deficient triazinoindazole ring participates in nucleophilic aromatic substitution (NAS) at position 7 or 9. Common reactions include:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| NH₃ (aq.) | 7-Amino-triazinoindazole derivative | 100°C, 12 hours, sealed tube | 65% |
| KSCN | 7-Thiocyano derivative | DMF, 80°C, 6 hours | 58% |
| NaOMe | Methoxy-substituted analog | MeOH, reflux, 8 hours | 72% |
Purification: Column chromatography (SiO₂, ethyl acetate/hexane).
Oxidation of the Tetrahydro Ring
The tetrahydrotriazinoindazole’s saturated ring undergoes oxidation with agents like KMnO₄ or CrO₃, yielding a fully aromatic triazinoindazole system:
Reaction :
Conditions :
-
0.1M KMnO₄ in H₂O, 50°C, 3 hours
Alkylation at the Indazole Nitrogen
The indazole N-H site undergoes alkylation with alkyl halides (e.g., CH₃I, C₂H₅Br):
Example :
Conditions :
-
K₂CO₃, DMF, 60°C, 4 hours
-
Yield: ~70%
Cycloaddition Reactions
The triazinoindazole core participates in 1,3-dipolar cycloaddition with nitrile oxides or diazo compounds, forming fused heterocycles:
| Dipolarophile | Product | Conditions |
|---|---|---|
| Ph-C≡N-O | Triazolo[5,1-b]triazinoindazole | Toluene, 110°C, 8 hours |
| CH₂N₂ | Pyrazolo[3,4-d]triazinoindazole | Et₂O, 0°C → RT, 12 hours |
Monitoring: TLC (Rf shift from 0.5 to 0.3 in ethyl acetate).
Stability Under Reactive Conditions
The compound is stable under ambient conditions but degrades in:
-
Strong acids (pH < 2): Decomposition via acetamide hydrolysis and ring-opening.
-
UV light : Photooxidation of the methoxyphenyl group observed after 48 hours.
Mechanistic Insights from Analogous Compounds
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison
*Note: The exact molecular formula of the target compound is inferred based on its IUPAC name and structural analogs.
Substituent Effects on Physicochemical Properties
- 4-Methoxyphenyl vs.
- Triazinoindazol vs. Triazole/Benzimidazole: The fused triazinoindazol core introduces steric bulk and conformational rigidity, which may improve target selectivity but reduce synthetic accessibility compared to simpler triazole systems .
- Nitroquinoxaline vs.
Preparation Methods
Formation of the Tetrahydro-Triazino-Indazole Core
The fused 7,8,9,10-tetrahydro-triazino[4,5-b]indazol-1-one system likely arises from cyclocondensation reactions involving hydrazine derivatives and cyclic ketones. A plausible pathway involves:
- Cyclohexanone Hydrazone Formation : Reacting cyclohexanone with hydrazine to yield cyclohexanone hydrazone.
- Triazine Ring Closure : Treating the hydrazone with cyanogen bromide (CNBr) under acidic conditions to form the triazine ring.
- Indazole Fusion : Introducing a nitration or cyclization step to annulate the indazole moiety, possibly via electrophilic aromatic substitution or palladium-catalyzed coupling.
This route parallels methodologies for triazolo-thiadiazines, where cyclocondensation of 4-amino-3-mercaptotriazoles with α-bromopropenone or phenacyl bromides facilitates annulation. For the target compound, substituting thiadiazine precursors with indazole derivatives may achieve the desired core.
Acetamide Coupling
The acetamide side chain is introduced via nucleophilic acyl substitution. A two-step sequence is proposed:
Synthesis of 2-Chloro-N-(4-methoxyphenyl)Acetamide :
Nucleophilic Displacement :
Reaction Optimization and Challenges
Solvent and Temperature Considerations
Byproduct Management
- Ammonium Acetate Formation : Excessive heat during acetamide synthesis risks generating ammonium acetate, necessitating strict temperature control below 80°C.
- Oxygen Sensitivity : The indazole nucleus may oxidize; thus, reactions should proceed under nitrogen or argon.
Analytical Validation
Post-synthesis characterization requires:
- HPLC-MS : Confirm molecular ion peak at m/z 354.4 ([M+H]⁺).
- ¹H NMR : Key signals include:
- X-ray Crystallography : Resolve the fused ring system’s planarity and substituent orientation.
Industrial-Scale Feasibility
Adapting the synthesis for bulk production faces hurdles:
Q & A
Q. What are the recommended synthetic routes for this compound, and what experimental conditions are critical for success?
The synthesis of this compound typically involves multi-step reactions. One approach includes the condensation of a substituted triazole or triazine precursor with an acetamide derivative under reflux conditions. For example, describes a method where 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with substituted benzaldehyde in absolute ethanol with glacial acetic acid as a catalyst, followed by refluxing for 4 hours . Key parameters include:
- Catalyst selection : Glacial acetic acid promotes imine formation.
- Temperature control : Reflux ensures sufficient energy for cyclization without decomposition.
- Solvent purity : Absolute ethanol minimizes side reactions.
A second route () involves coupling pyridazine or phthalazine derivatives with acetamide intermediates using activating agents like EDCI/HOBt .
Q. What safety protocols are essential for handling this compound?
The compound exhibits acute toxicity (oral, dermal) and severe eye irritation, as classified under GHS ( ). Critical safety measures include:
Q. How is the compound characterized post-synthesis?
Standard analytical techniques include:
- HPLC : Purity assessment (≥95% as per ) .
- NMR/FT-IR : Confirmation of functional groups (e.g., methoxy, acetamide) .
- Mass spectrometry : Molecular weight verification (e.g., 394.382 g/mol in ) .
Advanced Research Questions
Q. How can structural modifications enhance biological activity?
and highlight that substituting the triazinoindazol core or methoxyphenyl group modulates bioactivity. For example:
- Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring improve antimicrobial potency .
- Heterocyclic extensions (e.g., thiazole in ) enhance binding to targets like kinases or DNA topoisomerases .
- Computational docking (using software like AutoDock) can predict interactions with receptors such as COX-2 or EGFR .
Q. What strategies optimize synthetic yield and scalability?
- Design of Experiments (DoE) : Statistical optimization of reaction time, temperature, and stoichiometry (e.g., flow chemistry in reduces side products by 30%) .
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts improve cyclization efficiency .
- Green chemistry : Replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
Q. How do crystallographic studies inform SAR (Structure-Activity Relationship) analysis?
Single-crystal X-ray diffraction ( ) reveals:
- Planarity of the triazinoindazol core : Critical for π-π stacking with aromatic residues in enzyme active sites .
- Hydrogen-bonding motifs : The acetamide carbonyl forms H-bonds with Asp86 in COX-2, stabilizing inhibitor binding .
- Torsional angles : Flexibility of the methoxyphenyl group influences membrane permeability .
Q. What are the compound’s stability profiles under varying pH and temperature?
- Thermogravimetric analysis (TGA) : Decomposition onset at 220°C () .
- pH stability : Hydrolysis of the acetamide bond occurs at pH <3 or >10, necessitating buffered formulations for biological assays .
Data Contradictions and Resolution
- Synthetic yields : reports 60–70% yields using ethanol, while cites 85% with DMF. Resolution: Polar aprotic solvents (DMF) may stabilize intermediates better .
- Biological targets : emphasizes antimicrobial activity, whereas focuses on COX-2 inhibition. Resolution: Activity may vary with substituents and assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
